molecular formula C18H32O2 B13360767 (2Z,9Z)-Octadeca-2,9-dienoic acid

(2Z,9Z)-Octadeca-2,9-dienoic acid

Cat. No.: B13360767
M. Wt: 280.4 g/mol
InChI Key: JUDVSKZBHCGCJO-PWTUJKELSA-N
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Description

(2Z,9Z)-Octadeca-2,9-dienoic acid, also known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is a colorless liquid at room temperature and is commonly found in various plant oils, such as sunflower, safflower, and soybean oils. This compound plays a crucial role in human nutrition and is an essential fatty acid, meaning that it must be obtained through the diet as the human body cannot synthesize it.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2Z,9Z)-Octadeca-2,9-dienoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in plant oils. The triglycerides are first saponified using a strong base, such as sodium hydroxide, to produce glycerol and the sodium salt of the fatty acid. The sodium salt is then acidified to yield the free fatty acid.

Industrial Production Methods

Industrially, this compound is primarily obtained from the extraction and refining of plant oils. The oil is extracted from seeds using mechanical pressing or solvent extraction. The crude oil is then refined through processes such as degumming, neutralization, bleaching, and deodorization to produce high-purity linoleic acid.

Chemical Reactions Analysis

Types of Reactions

(2Z,9Z)-Octadeca-2,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: Linoleic acid is prone to oxidation, leading to the formation of hydroperoxides and subsequent breakdown products such as aldehydes and ketones.

    Hydrogenation: The double bonds in linoleic acid can be hydrogenated to produce stearic acid, a saturated fatty acid.

    Esterification: Linoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides. The reaction is typically carried out at elevated temperatures.

    Hydrogenation: Catalysts such as nickel or palladium are used in the presence of hydrogen gas.

    Esterification: Acid catalysts like sulfuric acid or enzymes such as lipases are used to facilitate the reaction.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrogenation: Stearic acid.

    Esterification: Methyl linoleate and other esters.

Scientific Research Applications

(2Z,9Z)-Octadeca-2,9-dienoic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various chemicals and polymers.

    Biology: Linoleic acid is studied for its role in cell membrane structure and function.

    Medicine: Research focuses on its anti-inflammatory properties and potential benefits in treating conditions such as cardiovascular diseases and skin disorders.

    Industry: It is used in the production of soaps, emulsifiers, and coatings.

Mechanism of Action

Linoleic acid exerts its effects through several mechanisms:

    Cell Membrane Integration: It is incorporated into cell membranes, affecting fluidity and permeability.

    Signal Transduction: Linoleic acid is a precursor to bioactive lipids such as prostaglandins and leukotrienes, which play roles in inflammation and immune responses.

    Gene Expression: It can modulate the expression of genes involved in lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated omega-9 fatty acid found in olive oil.

    Alpha-Linolenic Acid: An omega-3 fatty acid found in flaxseed oil.

    Arachidonic Acid: An omega-6 fatty acid involved in the inflammatory response.

Uniqueness

(2Z,9Z)-Octadeca-2,9-dienoic acid is unique due to its two cis double bonds, which confer specific structural and functional properties. Unlike oleic acid, which has only one double bond, linoleic acid is more prone to oxidation. Compared to alpha-linolenic acid, linoleic acid is more abundant in the diet and has distinct roles in inflammation and cell signaling.

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(2Z,9Z)-octadeca-2,9-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16-

InChI Key

JUDVSKZBHCGCJO-PWTUJKELSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCC/C=C\C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCC=CC(=O)O

Origin of Product

United States

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